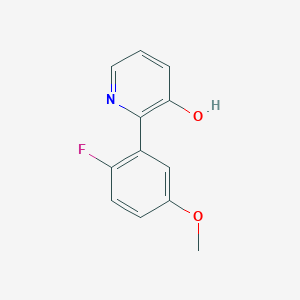
2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methoxy group on the aromatic ring.
Vorbereitungsmethoden
The synthesis of 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF). Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Analyse Chemischer Reaktionen
2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly those involving fluorinated aromatic compounds.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their use as imaging agents in positron emission tomography (PET) and as potential drug candidates.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol involves its interaction with molecular targets through its fluorine and methoxy groups. These substituents can influence the compound’s binding affinity and specificity towards various biological targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2,6-Difluoropyridine: Contains an additional fluorine atom, which can alter its reactivity and applications.
2-Fluoro-3-bromopyridine:
These comparisons highlight the unique combination of fluorine and methoxy groups in this compound, which can offer distinct advantages in various applications.
Eigenschaften
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-8-4-5-10(13)9(7-8)12-11(15)3-2-6-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGYVZBYLTVAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682808 |
Source


|
| Record name | 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-90-1 |
Source


|
| Record name | 2-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














